1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
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Overview
Description
1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a chemical compound that features a bromine atom, a cyclopropyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically involves multiple steps. One common synthetic route includes the bromination of a cyclopropyl-substituted pyrazole, followed by the introduction of a methylpropan-2-ol group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis efficiently.
Chemical Reactions Analysis
1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Medicine: Research into potential therapeutic applications of this compound includes its use in drug discovery and development, targeting specific molecular pathways.
Industry: The compound may be utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazole ring play crucial roles in its binding affinity and activity. The compound may modulate enzyme activity, receptor binding, or other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol can be compared with other similar compounds, such as:
1-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(4-Bromo-3-phenyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol: The presence of a phenyl group instead of a cyclopropyl group can influence the compound’s properties and applications.
1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-ethylpropan-2-ol:
These comparisons highlight the uniqueness of this compound and its specific applications in various fields.
Properties
Molecular Formula |
C10H15BrN2O |
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Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-(4-bromo-3-cyclopropylpyrazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H15BrN2O/c1-10(2,14)6-13-5-8(11)9(12-13)7-3-4-7/h5,7,14H,3-4,6H2,1-2H3 |
InChI Key |
JLSWUCYAPQZIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=C(C(=N1)C2CC2)Br)O |
Origin of Product |
United States |
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